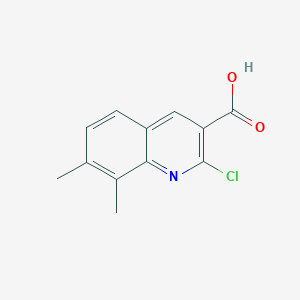

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid

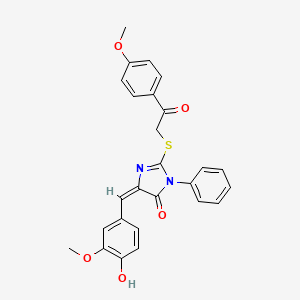

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 . It is used in proteomics research .

Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes, which are considered as reactive synthons in organic synthesis, is achieved following the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . The 2-oxo-1,2-dihydroquinoline-3-carbaldehydes are obtained from the respective 2-chloro derivative .Molecular Structure Analysis

The molecular structure of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid consists of a quinoline ring system, which is a heterocyclic aromatic organic compound. It has a chlorine atom attached to one of the carbon atoms and carboxylic acid functional group attached to another carbon atom in the quinoline ring .Chemical Reactions Analysis

The chemical reactions involving 2-chloroquinoline-3-carbaldehydes include the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Applications De Recherche Scientifique

NMDA Receptor Antagonism

One study investigated the synthesis and evaluation of 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, derived from kynurenic acid, for in vitro antagonist activity at the glycine site on the NMDA receptor. These compounds were found to have varying degrees of potency, with modifications to the 4-position of the molecule significantly affecting activity. This research highlights the potential of quinoline derivatives in developing therapeutics targeting the NMDA receptor, which is involved in neurological functions and disorders (Carling et al., 1992).

Photolabile Protecting Groups

Another application involves the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ exhibits high single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful for caging biological messengers in vivo (Fedoryak & Dore, 2002).

Phosphorescent Materials

Research on [Cu(PPh3)2(L)] complexes, where L represents different 8-hydroxyquinoline carboxylic acid analogues, demonstrated extraordinary photophysical properties. These complexes, including those with modifications such as 8-hydroxy-2,5-dimethylquinoline-7-carboxylic acid, show promise for applications in phosphorescent materials due to their significant emission quantum yields and excited-state lifetimes (Małecki et al., 2015).

Novel Synthesis Methods

A novel synthesis approach for 3-halo-2-phenylquinoline-4-carboxylic acids was developed, showcasing a method that entails the synthesis of an amino intermediate followed by halogenation according to the Sandmeyer reaction. This process underscores the versatility and adaptability of quinoline derivatives in organic synthesis (Raveglia et al., 1997).

Antimicrobial and Anti-inflammatory Activities

A series of 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones were synthesized and evaluated for their anti-inflammatory and antibacterial activities. These compounds showed significant activity with reduced gastrointestinal toxicity and lipid peroxidation, highlighting their potential in medicinal chemistry (Alam et al., 2011).

Propriétés

IUPAC Name |

2-chloro-7,8-dimethylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-6-3-4-8-5-9(12(15)16)11(13)14-10(8)7(6)2/h3-5H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJKMZUUGBJFKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2990905.png)

![Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate](/img/structure/B2990916.png)

![(2E)-3-(thiophen-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2990918.png)

![2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile](/img/structure/B2990921.png)

![3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2990922.png)